molecular formula C10H13FO2S B8701837 (4-Fluorophenylthio)-acetaldehyde dimethyl acetal

(4-Fluorophenylthio)-acetaldehyde dimethyl acetal

Cat. No. B8701837
M. Wt: 216.27 g/mol
InChI Key: GUTJWPQMFDORSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Fluorophenylthio)-acetaldehyde dimethyl acetal is a useful research compound. Its molecular formula is C10H13FO2S and its molecular weight is 216.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-Fluorophenylthio)-acetaldehyde dimethyl acetal suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Fluorophenylthio)-acetaldehyde dimethyl acetal including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H13FO2S

Molecular Weight

216.27 g/mol

IUPAC Name

1-(2,2-dimethoxyethylsulfanyl)-4-fluorobenzene

InChI

InChI=1S/C10H13FO2S/c1-12-10(13-2)7-14-9-5-3-8(11)4-6-9/h3-6,10H,7H2,1-2H3

InChI Key

GUTJWPQMFDORSF-UHFFFAOYSA-N

Canonical SMILES

COC(CSC1=CC=C(C=C1)F)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a nitrogen stream, 4-fluorobenzenethiol (2.5 ml, 23.4 mmol) and 2-bromo-1,1-dimethoxyethane (3.0 ml, 25.7 mmol) were added to a sodium methoxide methanol solution (0.5 M, 74.9 ml, 37.4 mmol) under cooling with ice and the reaction mixture was stirred at the same temperature for 10 minutes, and then heated and refluxed for five hours. The reaction mixture was concentrated under reduced pressure, and added with cold water. The mixture was extracted with ether. The organic layer was washed with a saturated sodium chloride aqueous solution, and then dried with sodium sulfate. After filtration, the solvent was distilled under reduced pressure, and the obtained residue was purified by silica gel column chromatography [developing solution=ethyl acetate:n-hexane (1:20)] to obtain the title compound (4.52 g, 89%).
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Name
sodium methoxide methanol
Quantity
74.9 mL
Type
reactant
Reaction Step One
Yield
89%

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